A Technical Guide to the Structural Elucidaion of (2S)-4-hydroxypyrrolidine-2-carboxylic acid
A Technical Guide to the Structural Elucidaion of (2S)-4-hydroxypyrrolidine-2-carboxylic acid
Abstract: (2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as trans-4-hydroxy-L-proline (Hyp), is a non-proteinogenic amino acid critical to the structural integrity of collagen, the most abundant protein in mammals.[1][2] Its unique stereochemistry, featuring a hydroxyl group at the C4 position, dictates the stability of the collagen triple helix through stereoelectronic effects and hydrogen bonding networks.[3][4] This guide provides an in-depth, methodology-driven overview of the analytical workflow required for the complete structural elucidation of Hyp, moving from foundational molecular formula determination to the unambiguous assignment of its absolute stereochemistry. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a logical framework for characterizing complex small molecules.
Part 1: Foundational Structure - Molecular Formula and Atomic Connectivity
The initial phase of any structure elucidation puzzle is to define the elemental composition and the basic bonding framework of the molecule. This is achieved by logically combining data from high-resolution mass spectrometry and a suite of nuclear magnetic resonance experiments.
Mass Spectrometry: Defining the Molecular Blueprint
The first step is to determine the exact mass and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose due to its ability to measure mass-to-charge ratios (m/z) with high precision.
Causality of Experimental Choice: For a polar, non-volatile molecule like an amino acid, Electrospray Ionization (ESI) is the preferred ionization method. It is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The analysis is typically coupled with liquid chromatography (LC) to ensure the sample's purity prior to mass analysis.[5][6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a water/acetonitrile (95:5 v/v) solution with 0.1% formic acid. The acid aids in the protonation of the analyte for positive ion mode detection.
-
Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any potential impurities. A hydrophilic interaction liquid chromatography (HILIC) column can also be an effective choice for polar analytes like hydroxyproline.[5]
-
Mass Spectrometry (MS) Detection:
-
Mode: ESI in positive ion mode.
-
Full Scan (MS1): Acquire data over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS2): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This confirms the identity and provides structural clues. A unique immonium ion at m/z 86.0659 is diagnostic for the presence of a hydroxylated proline residue.[7]
-
Data Presentation: Expected Mass Spectrometry Peaks
| Ion Species | Theoretical m/z | Observed m/z | Description |
| [M+H]⁺ | 132.0655 | ~132.065 | Protonated molecular ion of C₅H₉NO₃.[2][8] |
| [M+Na]⁺ | 154.0475 | ~154.047 | Sodium adduct, common in ESI. |
| Immonium Ion | 86.0659 | ~86.066 | Diagnostic fragment from the pyrrolidine ring after loss of H₂O and CO₂.[7] |
From the high-resolution mass of the [M+H]⁺ ion, the molecular formula is unequivocally determined to be C₅H₉NO₃ .
NMR Spectroscopy: Assembling the Atomic Jigsaw
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the C-H framework.
Causality of Experimental Choice: Deuterated water (D₂O) is the solvent of choice. Its deuterium atoms do not produce signals in the ¹H NMR spectrum, providing a clear window for observing the analyte. Furthermore, the labile protons on the amine, carboxylic acid, and hydroxyl groups exchange with the solvent's deuterium, simplifying the spectrum by removing their signals and associated couplings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of D₂O (99.9%).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum with water suppression.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin systems.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[9]
-
Data Presentation: NMR Spectral Assignments for (2S,4R)-4-hydroxyproline in D₂O
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & J (Hz) | ¹³C Chemical Shift (δ, ppm) | COSY Correlations | HSQC Correlation |
| C2 | ~4.25 | dd, J ≈ 8.5, 4.0 | ~61.0 | H3α, H3β | C2-H2 |
| C3 | ~2.17 (H3β), ~2.45 (H3α) | m | ~38.5 | H2, H4, H3α/β | C3-H3α/β |
| C4 | ~4.55 | m | ~70.5 | H3α, H3β, H5α, H5β | C4-H4 |
| C5 | ~3.35 (H5β), ~3.45 (H5α) | m | ~55.5 | H4, H5α/β | C5-H5α/β |
| COOH | - | - | ~175.0 | - | - |
(Note: Exact chemical shifts can vary slightly based on pH and concentration. Data compiled from representative spectra.)[1][10][11]
Interpretation and Workflow:
The NMR data allows for the unambiguous assembly of the pyrrolidine ring structure.
-
The HSQC spectrum links each proton signal to a specific carbon signal.[1][9]
-
Starting from the downfield H2 proton (adjacent to the electron-withdrawing carboxyl group), the COSY spectrum reveals its coupling to the two H3 protons.
-
The H3 protons, in turn, show correlations to the H4 proton.
-
Finally, the H4 proton is correlated to the two H5 protons, completing the spin system of the five-membered ring.
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} }
Caption: Workflow for determining molecular connectivity.
Part 2: Stereochemical Elucidation - Defining the 3D Architecture
Determining the connectivity is only half the battle. (2S)-4-hydroxypyrrolidine-2-carboxylic acid is one of four possible stereoisomers.[12] The final and most critical phase of elucidation involves unambiguously assigning the relative and absolute stereochemistry at the C2 and C4 chiral centers.
Relative Stereochemistry (cis vs. trans) via NMR
The spatial relationship between the substituents at C2 and C4 can be determined using ¹H NMR, specifically through the analysis of scalar (J) couplings and Nuclear Overhauser Effect (NOE) data.
Causality of Experimental Choice: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. The geometry of the five-membered ring constrains these angles differently for cis and trans isomers. NOE experiments detect protons that are close in space (< 5 Å), providing direct evidence of their relative orientation.
-
For the trans isomer (2S,4R): The H2 and H4 protons are on opposite faces of the pyrrolidine ring. Therefore, no strong NOE correlation is expected between them.
-
For the cis isomer (2S,4S): The H2 and H4 protons are on the same face of the ring, which would result in a detectable NOE correlation.
The analysis of coupling constants in advanced synthetic derivatives can also reveal the ring pucker (Cγ-exo vs. Cγ-endo), which is influenced by the stereochemistry at C4.[13][14] For the naturally occurring (2S,4R) isomer, a Cγ-exo pucker is typically observed.[13]
Absolute Stereochemistry (S vs. R) - The Definitive Assignment
With the trans relative stereochemistry established, the final step is to determine the absolute configuration, distinguishing the (2S,4R) enantiomer from its mirror image, (2R,4S).
2.2.1 X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a chiral molecule.
Causality of Experimental Choice: By measuring the diffraction pattern of X-rays from a well-ordered crystal, one can calculate the precise position of every atom in three-dimensional space. The use of a radiation wavelength that can induce anomalous dispersion allows for the unambiguous determination of the absolute configuration (the difference between R and S), a task not possible with most other techniques. The crystal structure of derivatives of (2S,4R)-4-hydroxyproline has been solved, confirming the trans orientation of the C2-carboxyl and C4-hydroxyl groups and the Cγ-exo ring pucker.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the analyte. This is often the most challenging step. A common method is slow evaporation of a saturated aqueous or ethanol/water solution.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure, including the absolute configuration as determined by the Flack parameter.
2.2.2 Chiroptical Methods: Corroborative Evidence
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
-
Specific Rotation: This is a fundamental property of a chiral compound. The (2S,4R) isomer is levorotatory.
-
Protocol: Prepare a solution of the compound of known concentration (e.g., c = 2.5 in water) in a polarimeter cell of a defined path length. Measure the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm).
-
Expected Value: [α]ᴅ ≈ -76.5°[15]
-
-
Circular Dichroism (CD) Spectroscopy: While most useful for analyzing secondary structures in peptides and proteins, the CD spectrum of hydroxyproline itself is a characteristic fingerprint. More importantly, the presence of (2S,4R)-hydroxyproline strongly influences the CD spectra of peptides containing it, often inducing a polyproline II (PPII) helical structure. This structure gives a characteristic CD signal with a positive peak near 220-225 nm and a strong negative band around 200 nm, which is a hallmark of collagen.[16][17][18]
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Caption: Logical workflow for stereochemical assignment.
Conclusion
The complete structural elucidation of (2S)-4-hydroxypyrrolidine-2-carboxylic acid is a sequential and logical process that relies on the synergistic application of multiple advanced analytical techniques. High-resolution mass spectrometry lays the foundation by providing the exact molecular formula. A comprehensive suite of 1D and 2D NMR experiments then pieces together the atomic connectivity. Finally, the critical three-dimensional arrangement is unveiled through a combination of NMR techniques to establish relative stereochemistry and, most definitively, single-crystal X-ray crystallography to assign the absolute configuration. Chiroptical methods serve as a rapid and powerful tool for corroboration. This rigorous, multi-faceted approach ensures a self-validating system, leading to the unambiguous identification of this vital amino acid.
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